molecular formula C8H8N4 B2876467 4-(1H-pyrazol-3-yl)pyridin-2-amine CAS No. 865605-08-9

4-(1H-pyrazol-3-yl)pyridin-2-amine

Cat. No.: B2876467
CAS No.: 865605-08-9
M. Wt: 160.18
InChI Key: WYWGOKSCOJBUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-3-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then coupled with a pyridine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole-pyridine compounds .

Scientific Research Applications

4-(1H-pyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-pyridine derivatives, such as 3-(1H-pyrazol-4-yl)pyridin-2-amine and 4-(1H-pyrazol-4-yl)pyridin-2-amine .

Uniqueness

4-(1H-pyrazol-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-5-6(1-3-10-8)7-2-4-11-12-7/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWGOKSCOJBUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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